1-(2-Bromoethenyl)-4-chlorobenzene

Stereochemistry Cross-coupling Isomeric purity

This halogenated styrene derivative (CAS 125428-11-7) is a strategic bifunctional electrophile. The orthogonally reactive vinyl bromide and aryl chloride moieties enable sequential, chemoselective Suzuki or Heck couplings without protecting group manipulation. The para-chloro substituent provides a defined electronic environment and metabolically stable blocking position. This compound is essential for efficient pharmaceutical intermediate synthesis and agrochemical SAR exploration, offering a unique reactivity profile not achievable with simpler aryl halides.

Molecular Formula C₈H₆BrCl
Molecular Weight 217.49
CAS No. 125428-11-7
Cat. No. B1140273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethenyl)-4-chlorobenzene
CAS125428-11-7
Synonyms1-(2-Bromoethenyl)-4-chloro-benzene;  1-(2-Bromoethenyl)-4-chlorobenzene;  β-Bromo-4-chlorostyrene; 
Molecular FormulaC₈H₆BrCl
Molecular Weight217.49
Structural Identifiers
SMILESC1=CC(=CC=C1C=CBr)Cl
InChIInChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethenyl)-4-chlorobenzene (CAS 125428-11-7): A Dual-Halogenated Vinyl-Aryl Building Block for Cross-Coupling and Pharmaceutical Intermediate Synthesis


1-(2-Bromoethenyl)-4-chlorobenzene (CAS 125428-11-7; β-bromo-4-chlorostyrene) is a halogenated styrene derivative featuring both a bromoethenyl group and a 4-chlorophenyl ring, with molecular formula C₈H₆BrCl and molecular weight 217.49 g/mol [1]. The compound is commercially supplied as a cis/trans isomeric mixture and functions as a bifunctional electrophile in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the orthogonal reactivity of its vinyl bromide and aryl chloride moieties [2]. Its utility spans pharmaceutical intermediate synthesis, agrochemical development, and materials science applications where sequential functionalization of sp²-hybridized carbons is required.

Why β-Bromo-4-chlorostyrene Cannot Be Replaced by Mono-Halogenated or Para-Substituted Styrene Analogs


Generic substitution of 1-(2-bromoethenyl)-4-chlorobenzene with simpler styryl halides or aryl halides fails due to the compound's orthogonal reactivity profile and specific physicochemical properties that directly impact synthetic route efficiency. Unlike 4-chlorostyrene, which lacks the vinyl bromide handle for palladium-catalyzed oxidative addition, or β-bromostyrene, which lacks the aryl chloride for secondary functionalization, this compound enables sequential, chemoselective transformations without protecting group manipulation [1]. Furthermore, the para-chloro substituent alters the electronic character of the aryl ring and influences reaction rates in cross-coupling compared to electron-donating or unsubstituted analogs [2]. Procurement decisions must therefore account for these structural determinants of reactivity rather than assuming functional interchangeability among halogenated styrenes.

Quantitative Comparative Analysis: 1-(2-Bromoethenyl)-4-chlorobenzene vs. Structural Analogs


Stereochemical Identity and Isomeric Composition: 125428-11-7 as a cis/trans Mixture vs. Defined E- and Z-Isomers

1-(2-Bromoethenyl)-4-chlorobenzene (CAS 125428-11-7) is commercially supplied and cataloged as a cis/trans isomeric mixture , whereas the E-isomer alone is registered under CAS 66482-30-2 and the Z-isomer under a separate J-GLOBAL entry . This stereochemical distinction is functionally significant: the E/Z ratio directly influences stereospecificity in downstream transformations, particularly in stereoselective cross-couplings where retention of vinyl geometry is required.

Stereochemistry Cross-coupling Isomeric purity

Regioisomeric Differentiation: β-Bromo-4-chlorostyrene (CAS 125428-11-7) vs. α-Bromo Isomer (CAS 89619-10-3)

1-(2-Bromoethenyl)-4-chlorobenzene (β-isomer; bromine on the terminal vinyl carbon) and 1-(1-bromovinyl)-4-chlorobenzene (α-isomer; CAS 89619-10-3; bromine on the internal vinyl carbon) represent regioisomeric vinyl bromides with fundamentally different reactivity in transition-metal-catalyzed reactions. The β-isomer undergoes oxidative addition to Pd(0) at the terminal sp² carbon, generating a primary-like vinylpalladium intermediate, while the α-isomer yields a secondary vinylpalladium species with altered steric and electronic properties that affect transmetalation rates and coupling yields .

Regioselectivity Vinyl halide reactivity Cross-coupling

Halogen Exchange Reactivity: Bromide Leaving Group Capability in Cu-Catalyzed Finkelstein-Type Halide Exchange

In a copper-catalyzed Finkelstein-type halide exchange reaction, vinyl bromides including β-bromo-4-chlorostyrene undergo stereospecific conversion to vinyl iodides. While the published study did not report isolated yield for 1-(2-bromoethenyl)-4-chlorobenzene specifically, it demonstrated that (E)-β-bromostyrene substrates react with potassium iodide under CuI/L-proline catalysis to afford (E)-vinyl iodides in 72–95% yields with complete retention of stereochemistry . This establishes the general class reactivity for β-bromostyrenes in halide exchange, a transformation not equally accessible to vinyl chlorides or unactivated aryl bromides.

Halide exchange Vinyl iodide synthesis Stereoselective synthesis

Melting Point and Physical Form: Solid-State Handling vs. Liquid Vinyl Halide Analogs

The (E)-isomer of 1-(2-bromoethenyl)-4-chlorobenzene exhibits a melting point of 47–48 °C, existing as a crystalline solid at ambient or slightly reduced temperatures [1]. In contrast, unsubstituted β-bromostyrene (C₈H₇Br; no 4-chloro substituent) is a liquid at room temperature (melting point approximately 7 °C). The presence of the 4-chloro substituent elevates the melting point by approximately 40 °C, converting the compound from a liquid to a solid reagent.

Physical properties Storage and handling Solid reagent

Lipophilicity and Polar Surface Area: XLogP3 and TPSA Profiling vs. Heteroatom-Containing Analogs

Computed physicochemical properties provide a baseline for comparing 1-(2-bromoethenyl)-4-chlorobenzene against functional analogs. The compound has an XLogP3 of 3.3 and topological polar surface area (TPSA) of 0 Ų [1]. For comparison, 4-trifluoromethyl-β-bromostyrene (C₉H₆BrF₃; CAS 1059140-27-0) has a calculated LogP of 4.07 and exact mass 249.96 Da , while 4-chlorostyrene (C₈H₇Cl; no bromine) has lower molecular weight (138.59 Da) and LogP ~3.0. These differences in lipophilicity and molecular weight influence chromatographic behavior, membrane permeability in biological assays, and solubility in organic reaction media.

Lipophilicity ADME prediction Compound property

Validated Application Scenarios for 1-(2-Bromoethenyl)-4-chlorobenzene Based on Quantitative Evidence


Stereoretentive Synthesis of Vinyl Iodides via Copper-Catalyzed Halide Exchange

Researchers requiring stereodefined vinyl iodides for subsequent cross-coupling can utilize 1-(2-bromoethenyl)-4-chlorobenzene as a precursor in Cu-catalyzed Finkelstein-type reactions with KI . The β-bromostyrene class undergoes this transformation with stereoretention and yields ranging from 72% to 95%, providing a practical alternative to direct vinyl iodide synthesis. This scenario is particularly relevant when the (E)-isomer is required, as the stereochemical integrity of the vinyl bromide is preserved during exchange.

Sequential Chemoselective Cross-Coupling Exploiting Orthogonal Bromoethenyl and Chlorophenyl Reactivity

The orthogonal reactivity of the vinyl bromide (undergoes oxidative addition to Pd(0) faster than aryl chloride) and the 4-chlorophenyl ring enables sequential, chemoselective Suzuki-Miyaura or Heck couplings without protecting group interconversion [1]. A researcher can first functionalize the vinyl bromide terminus under mild Pd catalysis, leaving the aryl chloride intact for a subsequent coupling step under more forcing conditions or with a different catalytic system. This sequential strategy is not accessible with 4-chlorostyrene (lacks the vinyl bromide handle) or β-bromostyrene (lacks the aryl chloride for secondary diversification).

Pharmaceutical Intermediate Synthesis Requiring Para-Chloro Substitution for Metabolic Stability or Further Derivatization

The para-chloro substituent provides a defined electronic and steric environment on the aryl ring that can be exploited in drug candidate synthesis. The chloro group serves as a metabolically stable blocking position (resistant to CYP450-mediated oxidation compared to unsubstituted or electron-rich phenyl rings) or as a latent site for subsequent functionalization via Buchwald-Hartwig amination or Suzuki coupling under appropriate conditions . Procurement of CAS 125428-11-7 ensures access to a building block that installs both the styryl framework and the para-chloro aryl motif in a single synthetic operation, rather than requiring separate introduction of each halogen.

Agrochemical Lead Optimization Leveraging Dual Halogenation for Bioactivity Modulation

In agrochemical discovery, halogenated styrenes serve as key intermediates for fungicidal and herbicidal active ingredients. The combination of vinyl bromide and aryl chloride in 1-(2-bromoethenyl)-4-chlorobenzene provides two distinct halogenation patterns that can independently modulate target binding, metabolic stability, and environmental persistence . The intermediate LogP of 3.3 (compared to 4.07 for the CF₃ analog) [2] offers balanced lipophilicity for foliar uptake or soil mobility, making this compound a strategic building block for structure-activity relationship (SAR) exploration around the aryl halide position.

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